5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound featuring a bicyclo[2.2.2]octane core. This structure is known for its rigidity and strain-free nature, making it a valuable scaffold in various chemical and biological applications. The compound’s unique structure allows for diverse functionalization, which can lead to the development of novel materials and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps, including the formation of the bicyclo[2.2.2]octane core and subsequent functionalization. One common approach is the Diels-Alder reaction, followed by ring-closing metathesis to form the bicyclo[2.2.2]octane framework
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of complex molecules and materials.
Biology: Its unique structure allows for the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound can be used in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which 5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The bicyclo[2.2.2]octane core provides a rigid framework that can enhance binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share the bicyclo[2.2.2]octane core but differ in their functional groups and substituents.
Bicyclo[2.2.2]octene derivatives: These compounds contain a similar core structure but with different degrees of unsaturation and functionalization.
Uniqueness
5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific combination of functional groups and the bicyclo[2.2.2]octane core. This combination provides a versatile platform for further chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-7-8-4-5-9(11)6-10(8)12(16)17/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWKIGFECRVFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CCC1CC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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